molecular formula C19H20ClN3O2S2 B2768934 N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252822-05-1

N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2768934
CAS No.: 1252822-05-1
M. Wt: 421.96
InChI Key: VOAQJKSJBVCEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. This core is substituted at the 3-position with a 2-methylpropyl (isobutyl) group and at the 2-position with a sulfanyl acetamide moiety linked to a 2-chloro-4-methylphenyl aromatic ring. The compound’s design integrates key pharmacophoric elements:

  • Thienopyrimidinone scaffold: Known for its role in kinase inhibition and antimicrobial activity due to hydrogen-bonding and π-π stacking capabilities .
  • Sulfanyl acetamide bridge: Enhances metabolic stability and facilitates interactions with biological targets via sulfur-mediated hydrogen bonds .

This compound’s structural framework aligns with medicinal chemistry strategies targeting enzymes or receptors requiring rigid, planar heterocycles with tailored substituents for selectivity.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c1-11(2)9-23-18(25)17-15(6-7-26-17)22-19(23)27-10-16(24)21-14-5-4-12(3)8-13(14)20/h4-8,11H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAQJKSJBVCEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrimidine core, acetamide-linked aryl groups, and peripheral modifications. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Pyrimidine Substituent Acetamide-Linked Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 2-Methylpropyl 2-Chloro-4-methylphenyl C₂₁H₂₂ClN₃O₂S₂ ~467.0 Branched alkyl enhances lipophilicity; chloro and methyl groups balance steric and electronic effects.
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 2-Methylpropyl 3-Chloro-4-methoxyphenyl C₂₀H₂₀ClN₃O₃S₂ ~475.0 Methoxy group increases solubility but may reduce membrane permeability compared to methyl.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 4-Methylphenyl C₂₂H₂₀ClN₃O₂S₂ ~489.5 Aromatic pyrimidine substituent may enhance π-π interactions but reduce metabolic stability. Methylphenyl offers moderate steric hindrance.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one (non-fused) None 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.2 Simpler core lacks thiophene fusion, reducing rigidity. Dichlorophenyl increases electronegativity but may introduce toxicity risks.
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide (no heterocycle) None 3,4-Difluorophenyl C₁₄H₁₀ClF₂NO 293.7 Absence of thienopyrimidine limits target specificity. Fluorine atoms improve bioavailability but reduce lipophilicity.

Key Findings:

The sulfanyl bridge in thienopyrimidines contributes to redox stability and sulfur-mediated binding interactions .

Substituent Effects: Pyrimidine 3-position: Branched alkyl groups (e.g., 2-methylpropyl in Target and ) improve lipophilicity, favoring blood-brain barrier penetration. Aromatic substituents (e.g., 4-chlorophenyl in ) may enhance target affinity but reduce metabolic stability . Methoxy () or methyl (Target, ) groups balance solubility and steric effects.

Physicochemical Properties: Melting points (mp) vary with substituents: reports mp 230–232°C for a dichlorophenyl analog, while fused thienopyrimidines (Target, ) likely have higher mp due to crystallinity from rigid cores . The Target’s molecular weight (~467.0) falls within drug-like space, whereas simpler analogs (e.g., ) may lack sufficient complexity for selective targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.